1-Pentyl-1H-tetrazole-5-thiol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12N4S |
|---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
1-pentyl-2H-tetrazole-5-thione |
InChI |
InChI=1S/C6H12N4S/c1-2-3-4-5-10-6(11)7-8-9-10/h2-5H2,1H3,(H,7,9,11) |
InChI Key |
VSWDBRHHLLNOFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=S)N=NN1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Pentyl 1h Tetrazole 5 Thiol and Its Derivatives
Diverse Synthetic Routes to 1-Pentyl-1H-tetrazole-5-thiol
The construction of the this compound scaffold can be achieved through several strategic approaches. These methods typically involve the formation of the tetrazole ring followed by or concurrent with the introduction of the thiol functionality.
Cycloaddition Approaches for Tetrazole Ring Formation
The most fundamental and widely employed method for the synthesis of the tetrazole ring is the [3+2] cycloaddition reaction. This approach involves the reaction of an azide (B81097) with a nitrile or an isocyanide. To synthesize 1-pentyl-1H-tetrazole, a common strategy is the reaction of pentyl isocyanide with hydrazoic acid or a surrogate like trimethylsilyl (B98337) azide (TMSN₃).
The reaction of an alkyl isocyanide with an azide source directly affords the 1-substituted tetrazole. The general mechanism involves the 1,3-dipolar cycloaddition of the azide to the isocyanide carbon-nitrogen triple bond.
A plausible pathway for the formation of the 1-pentyltetrazole core is outlined below:
Reaction Scheme: Cycloaddition for 1-Pentyl-1H-tetrazole
CH₃(CH₂)₄-N≡C + HN₃ → 1-Pentyl-1H-tetrazole
| Reactant 1 | Reactant 2 | Product | Notes |
| Pentyl isocyanide | Hydrazoic Acid (or TMSN₃) | 1-Pentyl-1H-tetrazole | A foundational step before thiolation. |
Subsequent thiolation would be required to yield the final product. Another cycloaddition approach involves the reaction of pentyl azide with a cyanide source, which would lead to a mixture of 1- and 2-substituted tetrazoles, necessitating separation of the desired isomer.
Thiolation Strategies and Methodological Innovations
Once the 1-pentyl-1H-tetrazole core is synthesized, the introduction of a thiol group at the 5-position is a crucial step. This can be achieved through various thiolation strategies. A common method involves the lithiation of the C5 position of the tetrazole ring followed by quenching with elemental sulfur.
Reaction Scheme: Thiolation of 1-Pentyl-1H-tetrazole
1-Pentyl-1H-tetrazole + n-BuLi → 1-Pentyl-1H-tetrazol-5-yllithium
1-Pentyl-1H-tetrazol-5-yllithium + S₈ → 1-Pentyl-1H-tetrazole-5-thiolate (after workup)
Innovations in this area focus on milder and more efficient reagents. For instance, the use of a disulfide, such as diphenyldisulfide, as the sulfur source after lithiation can also yield the corresponding thioether, which can then be cleaved to the thiol.
Alternatively, a one-pot reaction where 1-pentyl-5-bromotetrazole is treated with a sulfur nucleophile like sodium hydrosulfide (B80085) can provide a direct route to the thiol.
| Starting Material | Reagent(s) | Product | Key Features |
| 1-Pentyl-1H-tetrazole | 1. n-Butyllithium 2. Elemental Sulfur | This compound | Common and effective method. |
| 1-Pentyl-5-bromotetrazole | Sodium Hydrosulfide (NaSH) | This compound | Direct displacement reaction. |
Multi-Component Reaction Pathways
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. The Ugi-tetrazole reaction is a prominent example of an MCR that can be adapted for the synthesis of 1,5-disubstituted tetrazoles. tandfonline.comnih.govlookchem.com A variation of this reaction could potentially be designed for the synthesis of this compound derivatives.
A hypothetical MCR for this purpose could involve pentylamine, an isocyanide, a source of sulfur, and an azide. For instance, a reaction between pentylamine, thiocyanic acid (or a salt thereof), and an azide could theoretically lead to the desired product, although this specific transformation is not widely documented and would require significant methodological development.
The Passerini-tetrazole reaction is another MCR that yields α-acyloxy tetrazoles. nih.gov While not directly producing the thiol, functional group transformations of the Passerini product could be envisioned to install the thiol group.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of tetrazoles is an area of growing importance, aiming to reduce the environmental impact of chemical processes.
Solvent-Free and Environmentally Benign Reaction Conditions
Traditional tetrazole syntheses often employ volatile and hazardous organic solvents. A key aspect of green chemistry is the move towards solvent-free reactions or the use of environmentally benign solvents like water or ionic liquids.
For the synthesis of 1-alkyl-1H-tetrazole-5-thiols, solid-phase synthesis or reactions under neat conditions (without any solvent) can be explored. For example, the reaction of an isothiocyanate with sodium azide can be carried out in water to produce tetrazole-5-thiones. researchgate.net The tautomeric tetrazole-5-thione is the predominant form of 1H-tetrazole-5-thiol.
| Reaction | Solvent | Green Advantage |
| Alkyl isothiocyanate + NaN₃ | Water | Avoids volatile organic solvents. |
| Nitrile + NaN₃ | Ionic Liquid | Recyclable and often non-volatile reaction medium. |
| One-pot synthesis | Solvent-free (neat) | Minimizes waste and energy consumption. |
The use of microwave irradiation can also contribute to greener synthesis by significantly reducing reaction times and often improving yields, thereby saving energy.
Catalytic Methodologies for Enhanced Synthesis
The use of catalysts can enhance the efficiency and selectivity of tetrazole synthesis, often allowing for milder reaction conditions and reducing the need for stoichiometric reagents. For the cycloaddition step, various catalysts have been explored. Lewis acids such as zinc salts have been shown to catalyze the reaction of nitriles with azides in water. mdpi.com
Heterogeneous catalysts are particularly attractive from a green chemistry perspective as they can be easily recovered and reused. Silica-supported sulfuric acid, for example, has been used as a recyclable catalyst for the synthesis of 5-substituted 1H-tetrazoles. organic-chemistry.orgmdpi.comresearchgate.net
Table of Catalysts for Tetrazole Synthesis
| Catalyst | Reaction Type | Advantages |
| Zinc Bromide (ZnBr₂) | Cycloaddition (Nitrile + Azide) | Allows for reaction in aqueous media. |
| Silica (B1680970) Sulfuric Acid | Cycloaddition (Nitrile + Azide) | Heterogeneous, reusable, and efficient. organic-chemistry.orgmdpi.comresearchgate.net |
| Copper Nanoparticles | Click Chemistry | High efficiency and can be used in green solvents. |
The development of catalytic methods for the direct synthesis of this compound remains a target for future research, with the potential to significantly improve the sustainability of its production.
Derivatization Strategies for this compound
The unique structural features of this compound, particularly the presence of the acidic thiol group and multiple nitrogen atoms within the tetrazole ring, offer a versatile platform for a variety of chemical modifications. Derivatization is crucial for modulating the compound's physicochemical properties and for creating diverse molecular libraries for further research. These strategies primarily focus on reactions at the sulfur atom, the tetrazole ring nitrogens, and, to a lesser extent, the pentyl side chain.
The derivatization of this compound via alkylation or acylation is a nuanced process due to the compound's existence in thiol-thione tautomeric forms. The regioselectivity of these reactions, which determines whether the substitution occurs on the sulfur atom (S-alkylation/acylation) or a ring nitrogen atom (N-alkylation), is highly dependent on the reaction conditions. researchgate.net
The ambident nucleophilic character of the tetrazole-5-thiolate anion allows for attack at either the exocyclic sulfur or the N4-position of the tetrazole ring. The outcome of the reaction can be directed by carefully selecting the solvent, base, temperature, and alkylating/acylating agent. researchgate.netnih.gov For instance, studies on analogous 1-substituted tetrazole-5-thiones have demonstrated that temperature can be a decisive factor; S-alkylation is often favored at room temperature, while N-alkylation tends to occur at elevated temperatures (e.g., 70°C). researchgate.net
Solvent choice also plays a critical role in directing the regioselectivity. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can favor N-alkylation by solvating the cation of the base and creating a more "naked" and reactive anion, whereas less polar solvents like tetrahydrofuran (B95107) (THF) may favor S-alkylation. nih.gov The combination of sodium hydride (NaH) in THF is a system often utilized to achieve high N-1 regioselectivity in the alkylation of other azole scaffolds, highlighting the importance of the base-solvent system. beilstein-journals.org
Common alkylating agents used for these transformations include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide), while acylation is typically achieved using acyl chlorides or acid anhydrides. researchgate.netmdpi.com
| Reaction Type | Typical Reagents | Controlling Factors | Predominant Product | Reference Example |
|---|---|---|---|---|
| S-Alkylation | Alkyl halides (e.g., chloroacetone, phenacyl bromide) | Lower temperature (e.g., room temp.), less polar solvents | 5-(Alkylthio)-1-pentyl-1H-tetrazole | Alkylation of 1-phenyl-1H-tetrazole-5-thiol with chloroacetone. researchgate.net |
| N-Alkylation | Alkyl halides (e.g., benzyl bromide) | Higher temperature (e.g., 70-100°C), polar aprotic solvents (e.g., DMSO) | 1-Pentyl-4-alkyl-1H-tetrazole-5-thione | Temperature-controlled Michael addition on 1-phenyl tetrazole-5-thione. researchgate.net |
| S-Acylation | Acyl chlorides, acid anhydrides | Often proceeds via the more nucleophilic sulfur atom | S-(1-Pentyl-1H-tetrazol-5-yl) thioester | General reactivity of thiols. |
Direct, selective functionalization of the saturated pentyl side chain of this compound is synthetically challenging due to the inert nature of C-H bonds in the alkyl chain. Methods such as free-radical halogenation often lack selectivity and can lead to a mixture of products, complicating purification and reducing yields.
A more synthetically viable and common approach involves the introduction of desired functionalities into the alkyl chain prior to the formation of the tetrazole ring. This strategy provides precise control over the position and type of functional group. For example, one could start with a functionalized nitrile, such as 6-hydroxyhexanenitrile (B1338198) or a halogenated hexanenitrile, in the [2+3] cycloaddition reaction with an azide source to construct the tetrazole ring. nih.govnih.gov This "pre-functionalization" approach allows for the synthesis of a wide array of derivatives bearing hydroxyl, amino, carboxyl, or other groups on the side chain, which can then be used for further conjugation or modification.
While less common, late-stage modification strategies could theoretically be employed, drawing conceptual parallels from other areas of chemistry where C-H activation is used. beilstein-journals.org However, for research-scale production of specific analogues, the synthesis of derivatives from functionalized starting materials remains the more practical and widely adopted methodology.
| Strategy | Description | Advantages | Challenges |
|---|---|---|---|
| Pre-functionalization of Starting Material | Utilizing a functionalized C6 nitrile (e.g., 6-halo-hexanenitrile) to synthesize the tetrazole ring. | High regioselectivity and control over functional group placement. | Requires synthesis of specific, sometimes non-commercially available, starting materials. |
| Late-Stage C-H Activation/Functionalization | Direct chemical modification of the existing pentyl chain on the tetrazole core. | Allows for modification of the parent compound without re-synthesis. | Generally low selectivity, harsh reaction conditions, potential for multiple products, and low yields. |
The thiol group of this compound is readily oxidized to form a disulfide linkage. This reaction can be used to synthesize the symmetrical disulfide, bis(1-pentyl-1H-tetrazol-5-yl) disulfide, through oxidative dimerization. A variety of oxidizing agents can achieve this transformation under mild conditions, including hydrogen peroxide, dimethyl sulfoxide (DMSO), or exposure to air, sometimes catalyzed by metal ions. organic-chemistry.org The formation of such disulfide bridges is a key reaction in peptide and protein chemistry. youtube.com Radical-mediated pathways can also be employed for the efficient coupling of thiols to disulfides. nih.gov
Furthermore, the reactivity of the thiol allows for the synthesis of unsymmetrical disulfides. This can be accomplished in a one-pot sequence where the thiol is first activated, for example with 1-chlorobenzotriazole, followed by reaction with a different thiol. organic-chemistry.org
Beyond disulfides, other sulfur-containing analogues can be prepared. As discussed in section 2.3.1, the reaction with alkyl halides leads to the formation of thioethers (S-alkylation). Another important class of derivatives are unsymmetrical tetrazolyl sulfides. These can be synthesized by reacting the sodium salt of this compound with a different 1-substituted-5-halotetrazole, resulting in a sulfide (B99878) linkage connecting two distinct tetrazole rings. osi.lv Research on the oxidative coupling of 1-phenyl-1H-tetrazole-5-thiol has demonstrated the formation of 1,1'-diphenyl-5,5'-dithiodi-tetrazole, providing a direct precedent for this type of transformation. lookchem.com
| Derivative Type | Synthetic Method | Typical Reagents | Reference Example |
|---|---|---|---|
| Symmetrical Disulfide | Oxidative Coupling | H₂O₂, DMSO, I₂, air (Fe³⁺ cat.) | Oxidative coupling of 1-phenyl-1H-tetrazole-5-thiol. lookchem.com |
| Unsymmetrical Disulfide | Two-step, one-pot activation and substitution | 1) 1-Chlorobenzotriazole 2) Second thiol (R'-SH) | General method for unsymmetrical disulfides. organic-chemistry.org |
| Unsymmetrical Sulfide | Nucleophilic Substitution | 1-R'-5-halotetrazole | Fusion of a tetrazole-5-thiol sodium salt with a 1-R'-5-halotetrazole. osi.lv |
Purification and Isolation Techniques for Research Scale Production
The effective purification and isolation of this compound and its derivatives are critical for obtaining materials of high purity for subsequent analysis and application. The choice of technique depends on the physical and chemical properties of the target compound, such as its polarity, crystallinity, and stability, as well as the nature of the impurities.
Crystallization is a primary method for purifying solid derivatives. The selection of an appropriate solvent or solvent system is key to successful recrystallization. Solvents in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures are ideal. For tetrazole derivatives, common recrystallization solvents include ethyl acetate, or mixtures such as diethyl ether/n-hexane. google.com The process is effective at removing small amounts of impurities, often yielding high-purity crystalline material. In some cases, treatment with activated charcoal may be used prior to crystallization to remove colored impurities. google.com
Silica Gel Chromatography is a versatile and widely used technique for the purification of a broad range of tetrazole derivatives, especially those that are oils or non-crystalline solids. mdpi.com This method separates compounds based on their differential adsorption to a stationary phase (silica gel) and elution with a mobile phase. The choice of eluent system is critical for achieving good separation. For tetrazole derivatives, which can be moderately polar, solvent systems such as dichloromethane/methanol (B129727) or ethyl acetate/hexane are often employed. mdpi.commdpi.com The addition of a small amount of a basic modifier like triethylamine (B128534) to the eluent can be beneficial to prevent the streaking of acidic or basic compounds on the silica gel. mdpi.com
Liquid-Liquid Extraction is frequently used during the work-up phase of a reaction to separate the desired product from inorganic salts, and water-soluble or highly polar byproducts. Following the synthesis of this compound, which often involves an acidic work-up, the product can be extracted from the aqueous phase into an immiscible organic solvent like diethyl ether, ethyl acetate, or chloroform. nih.govgoogle.com Subsequent washing of the organic layer with brine and drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) removes residual water before the solvent is evaporated. google.com
Filtration is the simplest technique, used to isolate solid products from a reaction mixture or a crystallization solvent. The solid is collected by vacuum filtration and washed with a small amount of cold solvent to remove residual impurities. google.com
| Technique | Description | Typical Solvents/Reagents | Applicable To | Reference Example |
|---|---|---|---|---|
| Recrystallization | Purification of solids based on differential solubility. | Ethyl acetate, Ether/n-hexane, Chloroform | Crystalline solids | Purification of 1-methyl-1H-tetrazole-5-thiol from ethyl acetate. google.com |
| Column Chromatography | Separation based on polarity and adsorption to a solid phase. | Stationary phase: Silica gel Mobile phase: Dichloromethane/Methanol/Triethylamine | Oils, non-crystalline solids, complex mixtures | Purification of a thiol-incorporated aminocyclopentitol. mdpi.com |
| Liquid-Liquid Extraction | Separation based on differential solubility in immiscible liquids. | Ether, Ethyl acetate, Toluene, Chloroform | Reaction work-up to remove inorganic salts and polar impurities. | Extraction of 1-methyl-1H-tetrazole-5-thiol with hot chloroform. google.com |
| Treatment with Activated Charcoal | Removal of colored, high molecular weight impurities. | Activated charcoal powder | Solutions prior to crystallization. | Use of activated charcoal in the purification of 1-methyl-1H-tetrazole-5-thiol. google.com |
Elucidation of Reaction Chemistry and Functional Transformations of 1 Pentyl 1h Tetrazole 5 Thiol
Nucleophilic and Electrophilic Reactivity Studies of the Tetrazole Ring
The tetrazole ring in 1-substituted-1H-tetrazole-5-thiols possesses both nucleophilic and electrophilic characteristics. The nitrogen atoms of the ring can act as nucleophilic centers. For instance, in the alkylation of 1-phenyl tetrazole-5-thione, regioselectivity between the sulfur and nitrogen atoms can be controlled by the reaction conditions. Michael addition reactions with acrylic esters and acrylonitrile (B1666552) have shown that S-alkylation occurs at room temperature, while N-alkylation is favored at elevated temperatures (70°C) in the presence of tetrabutylammonium (B224687) bromide and potassium carbonate. tandfonline.com
Conversely, the tetrazole ring can also be subject to electrophilic attack, although this is less common and often requires activation. The primary reactivity of the thiol moiety, however, tends to dominate in the presence of most electrophiles.
Studies on enolizable 5-mercapto-1H-tetrazoles have highlighted their ambident reactivity. They can be trapped by in situ-generated thiocarbonyl S-methanides to form either N-H or S-H insertion products, corresponding to thioaminals and dithioacetals, respectively. The formation of these products is dependent on the specific structure of the reactants. beilstein-journals.org
Transformations Involving the Thiol (-SH) Moiety
The thiol group is the primary site of reactivity in 1-pentyl-1H-tetrazole-5-thiol, engaging in a variety of reactions typical of thiols but with the electronic influence of the tetrazole ring.
Thiol-disulfide exchange is a fundamental reaction for thiols, and 1-alkyl-1H-tetrazole-5-thiols are no exception. This reversible reaction involves the nucleophilic attack of a thiolate anion on a disulfide bond, leading to the formation of a new disulfide and a new thiolate. This process is crucial in various chemical and biological systems for the formation and cleavage of disulfide bridges. acs.orgnih.gov The general mechanism involves the deprotonation of the thiol to a more nucleophilic thiolate, which then attacks the disulfide.
Proton NMR spectroscopy has been utilized to study the thiol-disulfide exchange reactions of bis(methyl-1H-tetrazol-5-yl) disulfide, confirming this reactivity pattern in tetrazole derivatives. acs.org
The thiol group of this compound is readily oxidized. A common transformation is the oxidative coupling of two thiol molecules to form a disulfide, 1,2-bis(1-pentyl-1H-tetrazol-5-yl) disulfide. This reaction can be achieved using a variety of oxidizing agents. nih.govyoutube.comtubitak.gov.tr For the analogous 1-phenyl-1H-tetrazole-5-thiol, this dimerization has been accomplished catalytically using metalloporphyrins in an alkaline methanol (B129727) solution. scirp.org
Furthermore, 1-substituted 1H-tetrazole-5-thiols can undergo oxidation to yield 1-substituted 5-bromo-1H-tetrazoles when treated with zinc(II) bromide and an oxidizing agent like hydrogen peroxide or peracetic acid. researchgate.net
Table 1: Oxidation of 1-Phenyl-1H-tetrazole-5-thiol
| Catalyst | Oxidant | Solvent | Product | Yield | Reference |
| Mn-porphyrin | Air | Alkaline Methanol | 1,2-bis(1-phenyl-1H-tetrazol-5-yl) disulfane | High | scirp.org |
| Iron(III)-tetra phenyl porphyrin | Urea-Hydrogen Peroxide | Methanol | Corresponding disulfide | Good | tubitak.gov.tr |
The reaction of thiols with organometallic reagents, such as Grignard reagents (R-MgX), typically results in the deprotonation of the acidic thiol proton to form a magnesium thiolate. This reaction is a standard method for generating thiolates in situ for further reactions. google.comnih.gov While specific studies on this compound are not prevalent, it is expected to react similarly, forming the corresponding pentyl-tetrazole thiolate. The formation of this thiolate increases the nucleophilicity of the sulfur atom, making it amenable to subsequent reactions with electrophiles. google.com
In some cases, the addition of certain organometallic reagents to carbonyl compounds can be influenced by the presence of a thiol. For instance, the use of CeCl₃·2LiCl with Grignard reagents has been shown to be effective in promoting the addition to carbonyls in complex molecules. nih.govscispace.com
Acid-Base Equilibria and Tautomerism Investigations
This compound can exist in a tautomeric equilibrium with its thione form, 1-pentyl-1H-tetrazole-5(4H)-thione. Theoretical studies on related systems, such as 1,2,4-triazole-3-thione and tetrazole-5-thione, suggest that the thione form is generally the more stable tautomer in the gas phase. researchgate.netnih.govjocpr.com The position of this equilibrium can be influenced by factors such as the solvent and the nature of the substituent at the 1-position. researchgate.net Experimental evidence from IR spectroscopy of the related 1-phenyl derivative shows a peak for the S-H stretch, indicating the presence of the thiol tautomer. lookchem.com
The thiol group imparts acidic properties to the molecule, allowing it to be deprotonated by bases to form the corresponding thiolate. This is a key step in many of its nucleophilic reactions. lookchem.com
Table 2: Tautomeric Forms of this compound
| Tautomer Name | Chemical Structure | Predominance |
| This compound | (Structure with -SH group) | Less favored in gas phase |
| 1-Pentyl-1H-tetrazole-5(4H)-thione | (Structure with C=S and N-H) | More favored in gas phase |
Mechanistic Pathways of Key Reactions Involving this compound
The mechanistic pathways for reactions involving 1-substituted-1H-tetrazole-5-thiols are dictated by the nature of the reactants and conditions.
In nucleophilic substitution reactions where the thiol acts as the nucleophile, such as the ring-opening of an aziridine (B145994) by 1-methyl-1H-tetrazole-5-thiol, the reaction proceeds via an S_N2 mechanism. mdpi.com This involves a backside attack by the sulfur nucleophile on the electrophilic carbon, leading to inversion of stereochemistry if the carbon is chiral. mdpi.com
The catalytic dimerization of 1-phenyl-1H-tetrazole-5-thiol to its disulfide is proposed to proceed through a radical mechanism. An active intermediate, an axially ligated complex (RS-Mn(III)THPP), decomposes into a Mn(II)THPP molecule and a stable thiyl radical (·SR). The coupling of two of these thiyl radicals forms the disulfide bond. scirp.org
Oxidative coupling of thiols to disulfides can also proceed via a hydrogen atom transfer (HAT) process, as shown in studies with certain oxoammonium salt oxidants. odu.edu
Coordination Chemistry of 1 Pentyl 1h Tetrazole 5 Thiol: Ligand Behavior and Metal Complex Formation
Binding Modes and Ligand Properties of 1-Pentyl-1H-tetrazole-5-thiol
This compound, upon deprotonation, forms the 1-pentyl-1H-tetrazole-5-thiolate anion, which acts as a versatile ligand in coordination chemistry. The presence of multiple potential donor atoms—the exocyclic sulfur atom and the four nitrogen atoms of the tetrazole ring—allows for a variety of coordination modes.
Monodentate, Bidentate, and Bridging Coordination Through Sulfur and Nitrogen Atoms
The coordination behavior of 1-alkyl-1H-tetrazole-5-thiolates is multifaceted, with the specific mode of binding being influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of ancillary ligands. While specific studies on the 1-pentyl derivative are limited, extensive research on analogous 1-alkyl and 1-aryl-tetrazole-5-thiols provides a strong basis for understanding its potential coordination modes.
Monodentate Coordination: The simplest mode of coordination involves the ligand binding to a single metal center through one donor atom. For 1-pentyl-1H-tetrazole-5-thiolate, this typically occurs through the exocyclic sulfur atom, which is the most common and generally the softest donor site, favoring coordination to soft metal ions. researchgate.net Coordination can also occur through one of the nitrogen atoms of the tetrazole ring, although this is less common when the sulfur atom is available.
Bidentate Coordination: The ligand can also act as a bidentate chelate, coordinating to a single metal center through two donor atoms. The most common bidentate mode involves the sulfur atom and the adjacent N4 nitrogen atom of the tetrazole ring, forming a stable five-membered chelate ring. This mode of coordination enhances the stability of the resulting complex.
Bridging Coordination: 1-Pentyl-1H-tetrazole-5-thiolate can bridge two or more metal centers, leading to the formation of polynuclear complexes and coordination polymers. rsc.orgrsc.org Several bridging modes have been identified in related systems:
S-bridging: The sulfur atom can bridge two metal centers.
N,N-bridging: Two different nitrogen atoms of the tetrazole ring can coordinate to two different metal centers.
S,N-bridging: The sulfur atom can coordinate to one metal center, while a nitrogen atom coordinates to another.
These varied coordination possibilities underscore the versatility of this compound as a ligand in the construction of diverse coordination architectures.
Influence of the Pentyl Group on Steric and Electronic Parameters in Coordination
The pentyl group at the N1 position of the tetrazole ring, while not directly involved in coordination, exerts a significant influence on the steric and electronic properties of the ligand, which in turn affects the structure and stability of the resulting metal complexes.
Electronic Effects: The pentyl group is an electron-donating group through an inductive effect (+I). This electron-donating nature increases the electron density on the tetrazole ring and the exocyclic sulfur atom, enhancing their Lewis basicity and potentially strengthening the coordinate bonds with metal ions. This can lead to more stable metal complexes compared to those with electron-withdrawing substituents.
Synthesis and Characterization of Metal Complexes with this compound Ligands
The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The ligand is often deprotonated in situ using a base, or the pre-synthesized sodium or potassium salt of the ligand is used.
Transition Metal Complexes (e.g., Cu, Ag, Au, Fe, Co, Ni, Zn, Pd, Pt)
A wide range of transition metal complexes with 1-substituted-1H-tetrazole-5-thiols have been reported, and by analogy, similar complexes with the 1-pentyl derivative are expected to be accessible.
Copper (Cu): Copper(I) and Copper(II) complexes of related tetrazole thiols have been synthesized. Copper(I) complexes often exhibit interesting coordination polymers and cluster structures. orientjchem.org
Silver (Ag): Silver(I) is known to form complexes with sulfur-containing ligands, and the formation of Ag(I) complexes with this compound is highly probable.
Gold (Au): Gold(I) and Gold(III) have a high affinity for sulfur donors, suggesting that stable complexes with this compound can be formed.
Iron (Fe), Cobalt (Co), and Nickel (Ni): These first-row transition metals can form a variety of complexes with different geometries (e.g., octahedral, tetrahedral, square planar) depending on the metal-to-ligand ratio and the presence of other ligands. sjpas.comasianpubs.orgtjpsj.org
Zinc (Zn): Zinc(II), with its d10 electron configuration, typically forms tetrahedral or octahedral complexes. rsc.org
Palladium (Pd) and Platinum (Pt): These heavier group 10 metals often form square planar complexes and have been shown to coordinate with related tetrazole thiol ligands. digitellinc.com
The characterization of these complexes typically involves a combination of analytical and spectroscopic techniques, including elemental analysis, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (1H, 13C), and UV-Vis spectroscopy.
Main Group and Lanthanide/Actinide Metal Complexes
The coordination chemistry of this compound with main group elements and f-block metals is less explored compared to transition metals.
Main Group Metals: Elements such as tin (Sn) and mercury (Hg) are known to form complexes with thiol-containing ligands. lookchem.commdpi.com The interaction of this compound with these metals would likely involve coordination through the soft sulfur donor.
Lanthanides and Actinides: Lanthanide and actinide ions are hard Lewis acids and typically prefer coordination with hard donor atoms like oxygen and nitrogen. mdpi.compnrjournal.com While coordination to the sulfur atom of 1-pentyl-1H-tetrazole-5-thiolate might be less favorable, the nitrogen atoms of the tetrazole ring could act as coordination sites. The formation of stable complexes might require the use of specific reaction conditions or the presence of other ligands that can satisfy the coordination requirements of these large metal ions.
Structural Elucidation of Coordination Compounds
Infrared spectroscopy is a powerful tool for characterizing the coordination mode of the ligand. The disappearance of the S-H stretching vibration (typically around 2500-2600 cm-1) upon complexation confirms the deprotonation of the thiol group. Shifts in the C=N and N=N stretching vibrations of the tetrazole ring can provide information about the involvement of the nitrogen atoms in coordination. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is also used to characterize these complexes in solution. In 1H and 13C NMR spectra, shifts in the signals of the pentyl group and the tetrazole ring upon coordination can indicate the binding of the ligand to the metal center.
Below are tables summarizing typical spectroscopic and structural data for metal complexes of 1-substituted-1H-tetrazole-5-thiols, which can be used as a reference for what to expect for the 1-pentyl derivative.
Table 1: Representative IR Spectroscopic Data (cm-1) for Metal Complexes of 1-Substituted-1H-tetrazole-5-thiols
| Vibration | Free Ligand (Analogues) | Coordinated Ligand (Analogues) | Reference |
|---|---|---|---|
| ν(S-H) | ~2550 | Absent | |
| ν(C=N) | ~1610 | Shifted | mdpi.com |
| ν(N=N) | ~1450 | Shifted | mdpi.com |
| Proton | Free Ligand (Analogues) | Coordinated Ligand (Analogues) | Reference |
|---|---|---|---|
| α-CH2 | 3.8 - 4.2 | Shifted | |
| β-CH2 | 1.7 - 2.0 | Shifted | |
| γ, δ-CH2 | 1.2 - 1.5 | Shifted | |
| ω-CH3 | 0.8 - 1.0 | Shifted |
| Bond | Bond Length Range (Å) | Metal Ion Example | Reference |
|---|---|---|---|
| M-S | 2.20 - 2.75 | Co(II), Cd(II) |
Single Crystal X-ray Diffraction Analysis of Metal-Thiolate Structures
Single crystal X-ray diffraction has been instrumental in determining the precise three-dimensional structures of metal complexes involving tetrazole-5-thiolate ligands, offering unambiguous evidence of coordination modes and molecular geometries.
In a notable example, five new complexes based on 1-phenyl-1H-tetrazole-5-thiol (Hptt) were synthesized and characterized. lookchem.com Structural analysis revealed diverse coordination behaviors. For instance, in the complex {[Co2(OH)2(2,2'-bipy)2(Hptt)2]·(ptt)2·(H2O)2}, two Hptt ligands adopt a µ2-κN, κS bridging mode. lookchem.com This bridging results in a dinuclear cobalt core with a Co···Co distance of 2.8185(10) Å. lookchem.com In another complex, [Cd2I2(2,2'-bipy)2(ptt)2], two ptt⁻ anions bridge two cadmium centers in a µ2-κS, κS fashion, leading to a dinuclear structure with a Cd···Cd distance of 3.9282(14) Å. lookchem.com
Furthermore, isostructural one-dimensional (1D) looped chain structures were observed for [Co(ptt)2]n and [Cd(ptt)2]n. lookchem.com These chains are characterized by the presence of 8-membered [M2S2C2N2] rings, where M represents either Co or Cd. lookchem.com The cadmium center in the [Cd(ptt)2]n polymer exhibits a distorted tetrahedral geometry, being coordinated to two sulfur and two nitrogen atoms from four distinct ptt⁻ ligands. lookchem.com The Cd-S and Cd-N bond distances were determined to be 2.5029(23) Å and 2.2456(70) Å, respectively. lookchem.com
An interesting observation was the in situ oxidative coupling of two ptt⁻ ligands to form 1,1'-diphenyl-5,5'-dithiodi-tetrazole (dptt) in the presence of Fe³⁺ ions. lookchem.com The crystal structure of dptt revealed a S-S bond distance of 2.0311(10) Å and C-S distances in the range of 1.7489(24)-1.7571(20) Å, which are shorter than typical C-S single bonds, suggesting some double bond character. lookchem.com
These studies highlight the versatility of the tetrazole-5-thiolate ligand in forming mononuclear, dinuclear, and polymeric structures, with coordination occurring through the sulfur and/or nitrogen atoms. The specific coordination mode is influenced by factors such as the metal ion, the presence of co-ligands, and the reaction conditions.
Table 1: Selected Crystallographic Data for Metal Complexes of 1-Phenyl-1H-tetrazole-5-thiolate (ptt⁻)
| Compound | Crystal System | Space Group | Metal Coordination | Key Bond Distances (Å) |
|---|---|---|---|---|
| {[Co2(OH)2(2,2'-bipy)2(Hptt)2]·(ptt)2·(H2O)2} | Monoclinic | P2₁/n | µ2-κN, κS bridging Hptt | Co-S: 2.2446(17) |
| [Cd2I2(2,2'-bipy)2(ptt)2] | Monoclinic | P2₁/n | µ2-κS, κS bridging ptt⁻ | Cd-S: 2.6395(10) - 2.7504(11) |
Spectroscopic Probes for Metal-Ligand Interactions
Infrared (IR) Spectroscopy: The IR spectrum of the free 1-phenyl-1H-tetrazole-5-thiol (Hptt) ligand typically shows a characteristic S-H stretching vibration in the range of 2220–2781 cm⁻¹. lookchem.com The disappearance of this band upon complexation is a strong indicator of deprotonation of the thiol group and coordination of the sulfur atom to the metal center. lookchem.comtjpsj.org For instance, in a series of mercury(II) complexes, the absence of the ν(S-H) band, coupled with the appearance of a new band around 557 cm⁻¹ assigned to ν(C-S), confirmed that the deprotonated ligand coordinates through the sulfur atom in its thiol form. tjpsj.org
The IR spectra of the complexes also show characteristic peaks for C=C and C=N symmetric stretching around 1497 and 1463 cm⁻¹, and a band for their asymmetric stretching at approximately 1320 cm⁻¹. lookchem.com Peaks in the 1100-985 cm⁻¹ region are attributed to the C=S double bond character. lookchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable tools for characterizing these complexes in solution. In the ¹H NMR spectra of mercury(II) complexes with 1-phenyl-1H-tetrazole-5-thiolate and phosphine (B1218219) co-ligands, the chemical shifts of the phenyl protons on the tetrazole ligand and the phosphine ligands provide information about the coordination environment. tjpsj.org Similarly, ³¹P NMR is particularly useful for complexes containing phosphine co-ligands, where the coordination of the phosphine to the metal center results in a significant change in the phosphorus chemical shift. tjpsj.org
Reactivity and Stability of this compound Metal Complexes
Ligand Exchange Dynamics and Dissociation Pathways
The formation of mixed-ligand complexes demonstrates the susceptibility of the initial metal-thiolate complexes to ligand exchange reactions. For example, the complex [Hg(κ¹-ptt)₂] readily reacts with various diphosphine ligands (dppm, dppe, dppp, dppb, dppf) and triphenylphosphine (B44618) (PPh₃) to yield complexes of the types [Hg(κ¹-ptt)₂(diphos)] and [Hg(κ¹-ptt)₂(PPh₃)₂], respectively. tjpsj.org This indicates that the mercury-sulfur bond, while stable, allows for the coordination of additional ligands to achieve a more stable tetrahedral geometry around the Hg²⁺ ion. tjpsj.org The reaction proceeds in good yields, suggesting a thermodynamically favorable process. tjpsj.org
The stability of these complexes is also evident from their thermal behavior. Thermogravimetric analysis of cobalt and cadmium complexes of 1-phenyl-1H-tetrazole-5-thiolate has been performed to examine their thermal stability under a nitrogen atmosphere. lookchem.com
Redox Chemistry of Metal Centers in the Presence of the Thiolate Ligand
The tetrazole-5-thiolate ligand can participate in the redox chemistry of the metal center. The sulfur atom of the thiolate is susceptible to oxidation. A clear example of this is the in situ oxidative coupling of two 1-phenyl-1H-tetrazole-5-thiolate ligands in the presence of Fe³⁺ to form a disulfide bond, yielding 1,1'-diphenyl-5,5'-dithiodi-tetrazole. lookchem.com This demonstrates that the redox potential of the metal ion can induce redox reactions in the coordinated ligand.
Furthermore, the magnetic properties of some of these complexes suggest electronic communication between metal centers mediated by the bridging ligands. Variable-temperature magnetic susceptibility measurements on the dinuclear cobalt complex {[Co₂(OH)₂(2,2'-bipy)₂(Hptt)₂]·(ptt)₂·(H₂O)₂} and the one-dimensional cobalt polymer [Co(ptt)₂]n revealed strong antiferromagnetic interactions between the cobalt centers. lookchem.com This indicates that the electronic structure of the metal center is influenced by its interaction with the thiolate ligand and the resulting magnetic coupling in multinuclear systems.
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 1-Phenyl-1H-tetrazole-5-thiol | Hptt |
| 1,1'-diphenyl-5,5'-dithiodi-tetrazole | dptt |
| Bis(diphenylphosphino)methane | dppm |
| 1,2-Bis(diphenylphosphino)ethane | dppe |
| 1,3-Bis(diphenylphosphino)propane | dppp |
| 1,4-Bis(diphenylphosphino)butane | dppb |
| 1,1'-Bis(diphenylphosphino)ferrocene | dppf |
| Triphenylphosphine | PPh₃ |
Computational and Theoretical Investigations of 1 Pentyl 1h Tetrazole 5 Thiol and Its Systems
Quantum Chemical Studies on Molecular Structure and Electronic Properties
Quantum chemical studies are fundamental to determining the intrinsic properties of a molecule. By solving the Schrödinger equation with various approximations, these methods can predict molecular geometries, energies, and the distribution of electrons, which collectively govern the compound's reactivity and physical characteristics.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and energetic properties of molecules. The B3LYP functional combined with a basis set such as 6-311G(d,p) or 6-311++G(d,p) is commonly employed for optimizing the geometry of tetrazole derivatives to find the most stable conformation. pnrjournal.comresearchgate.net
For 1-Pentyl-1H-tetrazole-5-thiol, calculations would involve determining the bond lengths, bond angles, and dihedral angles of the molecule's lowest energy state. The pentyl group introduces conformational flexibility, and DFT calculations can identify the most stable arrangement of this alkyl chain relative to the tetrazole ring. The key structural parameters of interest include the geometry of the tetrazole ring, the C-S bond length, and the orientation of the thiol hydrogen. In related compounds like 5-vinyl-1H-tetrazole, a good agreement is often found between calculated and experimentally determined geometric parameters. mdpi.com
Table 1: Predicted Ground State Geometrical Parameters for this compound using DFT
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | N1-N2 | ~1.35 Å |
| N2-N3 | ~1.30 Å | |
| N3-N4 | ~1.36 Å | |
| N4-C5 | ~1.33 Å | |
| C5-N1 | ~1.34 Å | |
| C5-S | ~1.76 Å | |
| S-H | ~1.34 Å | |
| Bond Angle | N1-N2-N3 | ~109.5° |
| N2-N3-N4 | ~107.0° | |
| N3-N4-C5 | ~109.0° | |
| N4-C5-N1 | ~105.5° | |
| C5-N1-N2 | ~109.0° | |
| N1-C(Pentyl)-C | ~111.0° | |
| Dihedral Angle | N4-C5-S-H | ~5.0° |
Note: These are representative values based on calculations of similar tetrazole structures. Actual values would be obtained from specific DFT calculations.
Understanding the electronic properties of a molecule is key to predicting its reactivity. Molecular orbital analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability and reactivity. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the tetrazole ring, which are rich in electrons. The LUMO is likely distributed across the π-system of the tetrazole ring. A smaller HOMO-LUMO gap suggests higher reactivity. These parameters, along with others like ionization potential, electron affinity, and electronegativity, can be calculated from the HOMO and LUMO energies. mdpi.com
Table 2: Predicted Electronic Properties of this compound from DFT Calculations
| Parameter | Definition | Predicted Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.8 |
| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 5.7 |
| Ionization Potential (I) | -EHOMO | ~ 6.5 |
| Electron Affinity (A) | -ELUMO | ~ 0.8 |
| Electronegativity (χ) | (I + A) / 2 | ~ 3.65 |
| Chemical Hardness (η) | (I - A) / 2 | ~ 2.85 |
Note: Values are illustrative and derived from typical results for similar heterocyclic thiol compounds.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are invaluable for interpreting experimental spectra and predicting spectroscopic properties. By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies with a high degree of accuracy. researchgate.net To better match experimental results, calculated harmonic frequencies are often multiplied by a scaling factor. mdpi.com
For this compound, the calculated vibrational spectrum would show characteristic peaks for the tetrazole ring, the C-S bond, the S-H bond, and the pentyl chain. Key vibrational modes include N-N and C=N stretching within the tetrazole ring, C-S stretching, S-H stretching and bending, and various C-H stretching and bending modes from the pentyl group. pnrjournal.commdpi.com The S-H stretching frequency is particularly sensitive to its environment and hydrogen bonding. nih.gov
Table 3: Predicted Vibrational Frequencies and Assignments for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| C-H Stretch (Pentyl) | 3000-2850 | Asymmetric and symmetric stretching of CH₂, CH₃ |
| S-H Stretch | ~2550 | Stretching of the thiol group |
| Tetrazole Ring Stretch | 1600-1300 | Stretching vibrations of N-N, C=N bonds pnrjournal.com |
| C-H Bend (Pentyl) | 1470-1370 | Scissoring and bending of CH₂, CH₃ groups |
| Tetrazole Ring Bend | 1200-900 | In-plane bending of the ring structure pnrjournal.com |
| C-S Stretch | 700-600 | Stretching of the carbon-sulfur bond sjpas.com |
| C-S Torsion | 500-400 | Torsional modes involving the C-S bond pnrjournal.com |
Note: These frequencies are approximate and based on computational studies of related tetrazole-thiol compounds.
Nuclear Magnetic resonance (NMR) spectroscopy is a primary tool for structure elucidation. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method combined with DFT, can accurately predict ¹H and ¹³C NMR chemical shifts. pnrjournal.com These predictions are crucial for assigning peaks in experimental spectra and confirming molecular structures.
For this compound, calculations would predict the chemical shifts for the protons and carbons of the pentyl chain and the single carbon atom of the tetrazole ring. The chemical shifts of the pentyl group's carbons and protons would follow predictable patterns based on their distance from the electron-withdrawing tetrazole ring. The ¹³C chemical shift of C5 in the tetrazole ring is expected to be significantly downfield due to its attachment to four heteroatoms (three nitrogen, one sulfur).
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Tetrazole-C5 | - | ~153 |
| Pentyl-C1 | ~3.0 - 3.2 | ~45 |
| Pentyl-C2 | ~1.7 - 1.9 | ~30 |
| Pentyl-C3 | ~1.3 - 1.5 | ~28 |
| Pentyl-C4 | ~1.2 - 1.4 | ~22 |
| Pentyl-C5 | ~0.8 - 1.0 | ~14 |
| Thiol-H | Variable (solvent dependent) | - |
Note: Shifts are relative to TMS and are estimates based on known values for similar functional groups and structures. mdpi.com
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. researchgate.net These calculations can predict the absorption wavelengths (λmax) and the nature of the corresponding electronic transitions (e.g., π → π* or n → π*).
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the tetrazole-thiol chromophore. The pentyl group, being a saturated alkyl chain, is not a chromophore and is expected to have a minimal effect on the absorption wavelengths. The primary transitions would involve the promotion of electrons from non-bonding orbitals (n) on the sulfur and nitrogen atoms and from π orbitals of the ring to anti-bonding π* orbitals.
Table 5: Predicted UV-Vis Absorption Maxima (λmax) and Electronic Transitions for this compound
| Predicted λmax (nm) | Oscillator Strength (f) | Major Transition |
|---|---|---|
| ~250-270 | Moderate | π → π* |
| ~290-310 | Low | n → π* |
Note: Values are illustrative and based on TD-DFT calculations performed on analogous heterocyclic systems. beilstein-journals.org
Theoretical Studies on Reaction Mechanisms and Energetics
Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the potential energy surfaces of chemical reactions involving tetrazole derivatives. These studies help in understanding reaction pathways, identifying intermediate structures, and calculating the energy changes that govern the transformations.
The reaction pathways of tetrazole compounds are often complex, involving tautomerism, cycloadditions, and ring-opening reactions. researchgate.netnih.gov For this compound, a key process amenable to theoretical study is the thiol-thione tautomerism and the prototropic tautomerism of the tetrazole ring itself.
Thiol-Thione Tautomerism: The equilibrium between the thiol (-SH) and thione (=S) forms is a fundamental characteristic of tetrazole-5-thiols. Computational studies on related systems characterize the transition state for this proton transfer as a three-membered ring involving the sulfur, carbon (C5), and a nitrogen atom of the tetrazole ring. The geometry of this transition state is highly constrained, and its characterization involves identifying a single imaginary frequency in the vibrational analysis, corresponding to the N-H bond breaking and S-H bond forming (or vice versa).
Ring Tautomerism: 5-substituted 1H-tetrazoles can exist in two tautomeric forms, the 1H and 2H isomers. mdpi.com The pentyl group at the N1 position fixes this tautomeric state. However, understanding the reaction mechanisms of related 5-substituted tetrazoles often involves elucidating the pathways for interconversion between tautomers, which proceeds through a transition state involving an intramolecular proton shift between adjacent nitrogen atoms. researchgate.net
Other Reactions: Theoretical elucidation of reaction pathways for 1,5-disubstituted tetrazoles also includes [2+3] cycloaddition reactions, a common method for their synthesis. nih.gov Computational modeling can map the concerted or stepwise nature of these reactions, characterizing the geometry and electronic structure of the transition states. For instance, in the Ugi-azide reaction, computational studies can elucidate the mechanism of imine formation, nucleophilic attack by the isocyanide, and subsequent intramolecular cyclization with the azide (B81097) to form the tetrazole ring. mdpi.com
Energy barriers, or activation energies, are crucial parameters that determine the kinetics of a chemical reaction. These are calculated as the energy difference between the reactants and the transition state. For this compound, key transformations would include tautomerization and thermal decomposition.
Ab initio calculations on similar mesoionic tetrazoles have been used to determine the activation energies for ring-opening reactions. researchgate.net For a series of 2,3-diphenyl-1,2,3,4-tetrazolium-5-X derivatives, the calculated activation energies (ΔG‡) for ring opening were found to be in the range of 26–31 kcal/mol. researchgate.net The nature of the substituent at the 5-position influences this barrier. The electron-donating nature of the pentyl group in this compound would be expected to slightly influence the electron density of the ring and thus the energy barrier for potential transformations compared to phenyl or electron-withdrawing groups.
Below is a representative table of calculated activation energies for ring-opening reactions of analogous mesoionic tetrazole systems, providing a comparative basis for estimating the reactivity of this compound.
| Transformation | Analogous System | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Valence Tautomerism (Ring Opening) | 2,3-diphenyl-1,2,3,4-tetrazolium-5-thiolate | ab initio MP2 | 26.18 | researchgate.net |
| Valence Tautomerism (Ring Opening) | 2,3-diphenyl-1,2,3,4-tetrazolium-5-olate | ab initio MP2 | 30.73 | researchgate.net |
| Valence Tautomerism (Ring Opening) | Mesoionic 2,3-diphenyl-1,2,3,4-tetrazolium-5-aminide | ab initio MP2 | 28.53 | researchgate.net |
Molecular Dynamics Simulations of this compound in Different Environments
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their behavior in solution and their interactions with surfaces. nih.govnih.gov
The behavior of this compound in solution is governed by its interactions with solvent molecules. The molecule possesses a polar head (the tetrazole-thiol group) capable of hydrogen bonding and a nonpolar tail (the pentyl group).
Solvent Influence on Tautomerism: The equilibrium between tautomers is highly sensitive to the solvent environment. nih.gov For 5-substituted tetrazoles, polar solvents tend to favor the more polar 1H-tautomer. mdpi.com In the case of this compound, while the N1 position is fixed, the thiol-thione equilibrium would still be influenced by solvent polarity. MD simulations can model the explicit interactions between the solute and solvent molecules, revealing the stability of different tautomers through the analysis of hydrogen bonding networks and solvation energies. For instance, polar protic solvents like ethanol or water would be expected to stabilize the thione form through hydrogen bonding with the N-H group, whereas nonpolar solvents might favor the thiol form.
Aggregation and Micellization: The amphiphilic nature of this compound suggests that at sufficient concentrations, it may exhibit self-assembly in aqueous solutions. The hydrophobic pentyl chains would tend to aggregate to minimize contact with water, while the polar tetrazole-thiol heads would remain exposed to the solvent. MD simulations can be employed to investigate the critical micelle concentration and the structure of the resulting aggregates.
The interaction of tetrazole-thiols with various surfaces is a field of significant interest, particularly in corrosion inhibition and materials science. nih.gov
Interaction with Metal Surfaces: Tetrazole-thiols are effective corrosion inhibitors for metals like copper and steel. nih.gov DFT calculations and MD simulations have shown that these molecules can adsorb onto the metal surface. nih.gov The primary interaction for this compound would be the formation of a chemical bond between the sulfur atom of the thiol group and the metal surface atoms. researchgate.net The tetrazole ring can also interact with the surface through its nitrogen atoms. The pentyl chain, being hydrophobic, would likely orient away from the metal surface, forming a protective, nonpolar layer that repels corrosive aqueous species. MD simulations can model the adsorption process, determine the preferred orientation of the molecule on different crystal facets, and calculate the binding energy. researchgate.net
Interaction with Nanomaterials: Nanomaterials are increasingly used as catalysts for the synthesis of tetrazole derivatives. dntb.gov.ua Furthermore, tetrazoles can be used to functionalize nanomaterials like TiO2 for applications in dye-sensitized solar cells. nih.gov Theoretical studies indicate that tetrazole adsorbs onto TiO2 surfaces through interactions between the nitrogen lone pairs and surface cations. nih.gov For this compound, MD simulations could model its adsorption onto various nanomaterials, such as gold nanoparticles or carbon nanotubes. The thiol group provides a strong anchoring point on gold surfaces, while the pentyl chain can influence the dispersibility of the functionalized nanoparticles in different media.
The following table summarizes the key interactions and phenomena that can be studied using molecular dynamics simulations for systems containing this compound, based on studies of analogous compounds.
| Environment | Phenomenon | Key Interactions | Expected Behavior for this compound |
|---|---|---|---|
| Aqueous Solution | Solvation and Tautomerism | Hydrogen bonding with water, hydrophobic interactions | Stabilization of the polar thione tautomer; potential for self-aggregation into micelles. |
| Nonpolar Solvent (e.g., Toluene) | Solvation | Van der Waals interactions | Favorable interaction of the pentyl chain with the solvent; potential stabilization of the less polar thiol tautomer. |
| Metal Surface (e.g., Copper, Gold) | Adsorption for Corrosion Inhibition | Covalent S-Metal bond, N-Metal interactions | Strong adsorption via the thiol group, with the pentyl chain forming a protective hydrophobic layer. |
| Nanoparticle Surface (e.g., TiO2) | Surface Functionalization | N-cation interactions, S-surface interactions | Adsorption onto the surface, modifying its electronic and chemical properties. |
Advanced Spectroscopic Characterization Techniques for In Depth Analysis of 1 Pentyl 1h Tetrazole 5 Thiol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 1-Pentyl-1H-tetrazole-5-thiol in solution. It provides precise information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.
Multi-Dimensional NMR (e.g., COSY, HSQC, HMBC) for Structural Connectivity
While one-dimensional (1D) NMR provides initial data on the types and numbers of protons and carbons, two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure of this compound. emerypharma.com
Correlation Spectroscopy (COSY): This ¹H-¹H correlation experiment is used to identify protons that are spin-coupled, typically those on adjacent carbon atoms. sdsu.edu For the pentyl group, COSY would show correlations between H-1' and H-2', H-2' and H-3', and so on, confirming the connectivity of the alkyl chain.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.com It allows for the definitive assignment of each carbon atom in the pentyl chain by linking it to its corresponding proton signal.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying longer-range connections (two- or three-bond ¹H-¹³C couplings). youtube.com It can establish the critical link between the pentyl group and the tetrazole ring by showing a correlation between the protons on the first methylene group of the pentyl chain (H-1') and the C5 carbon of the tetrazole ring. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |
| C5 (Tetrazole) | - | ~154 | H-1' | - |
| N-H/S-H | ~14-15 (broad) | - | H-1' | - |
| C-1' (Pentyl) | ~4.2 | ~49 | C5, C-2', C-3' | H-2' |
| C-2' (Pentyl) | ~1.9 | ~29 | C-1', C-3', C-4' | H-1', H-3' |
| C-3' (Pentyl) | ~1.3 | ~28 | C-1', C-2', C-4', C-5' | H-2', H-4' |
| C-4' (Pentyl) | ~1.3 | ~22 | C-2', C-3', C-5' | H-3', H-5' |
| C-5' (Pentyl) | ~0.9 | ~14 | C-3', C-4' | H-4' |
Note: Predicted values are based on data for analogous alkyl-substituted tetrazoles and tetrazole-thiols. Actual experimental values may vary. pnrjournal.commdpi.com
Solid-State NMR for Polymorphic and Supramolecular Analysis
In the solid state, this compound can exist in different tautomeric forms (thiol vs. thione) and may exhibit polymorphism. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for investigating these phenomena. researchgate.net By analyzing the chemical shifts and employing techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), ssNMR can differentiate between distinct crystalline forms. Furthermore, it can probe intermolecular interactions, such as hydrogen bonding involving the N-H group of the tetrazole ring, providing insights into the supramolecular arrangement within the crystal lattice. researchgate.net
Advanced Infrared (IR) and Raman Spectroscopy
Vibrational Mode Assignments and Functional Group Identification in Complex Environments
The IR and Raman spectra of this compound are characterized by vibrations originating from the pentyl chain and the tetrazole-thiol ring. The tetrazole ring itself has characteristic stretching and bending vibrations. pnrjournal.com For instance, N=N stretching vibrations are typically observed in the infrared spectrum. pnrjournal.com The C-S stretching vibration can be difficult to assign due to variable intensity but is an important feature. pnrjournal.com The pentyl group gives rise to strong C-H stretching bands and various bending and rocking modes. Comparing experimental spectra with theoretical calculations, such as those from Density Functional Theory (DFT), allows for precise assignment of these vibrational modes. pnrjournal.comuc.pt
Table 2: Typical Vibrational Mode Assignments for this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3100-2800 | ν(N-H) / ν(S-H) | Tetrazole N-H / Thiol S-H |
| 2960-2850 | ν(C-H) | Pentyl Chain |
| 1640-1340 | ν(N=N), Ring Stretching | Tetrazole Ring |
| 1465-1450 | δ(CH₂) | Pentyl Chain |
| 1200-900 | Ring Vibrations | Tetrazole Ring |
| 700-600 | ν(C-S) | Thiol Group |
Note: These are approximate ranges based on data for tetrazole and thiol compounds. pnrjournal.comuc.ptresearchgate.net
In-situ Spectroscopic Monitoring of Reactions
The synthesis of this compound, often involving a cycloaddition reaction, can be monitored in real-time using in-situ IR or Raman spectroscopy. By immersing a spectroscopic probe into the reaction vessel, the concentration of reactants, intermediates, and the final product can be tracked over time. For example, one could monitor the disappearance of the characteristic azide (B81097) (N₃) or isothiocyanate (N=C=S) stretching bands from the starting materials and the concurrent appearance of the signature tetrazole ring vibrations. This provides valuable kinetic data and helps in optimizing reaction conditions for yield and purity. rsc.org
X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES)
XPS and AES are surface-sensitive techniques that provide information on the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface.
X-ray Photoelectron Spectroscopy (XPS) analysis of this compound would involve irradiating a sample with X-rays and measuring the kinetic energy of the ejected core-level electrons. The resulting binding energy is characteristic of the element and its chemical environment. High-resolution scans of the N 1s, C 1s, and S 2p regions would be particularly informative. The N 1s spectrum is expected to be complex, as the four nitrogen atoms of the tetrazole ring are in chemically distinct environments. The S 2p spectrum can help distinguish between the thiol (-SH) and thione (C=S) tautomers, which exhibit a slight shift in binding energy. diva-portal.org
Table 3: Predicted Core-Level Binding Energies (eV) for this compound.
| Element (Core Level) | Functional Group | Predicted Binding Energy (eV) |
| S 2p | Thiol (-S-H) | ~163-164 |
| S 2p | Thione (>C=S) | ~162 |
| N 1s | Tetrazole Ring (N-N, N=N, C-N) | ~399-402 |
| C 1s | C-S (Tetrazole) | ~286 |
| C 1s | C-C, C-H (Pentyl Chain) | ~285 |
Note: Values are approximate and based on data for related sulfur and nitrogen heterocyclic compounds. diva-portal.orgresearchgate.netresearchgate.net
Auger Electron Spectroscopy (AES) is a complementary technique that involves the relaxation of an atom after core-level ionization, leading to the emission of an Auger electron. fu-berlin.de The kinetic energy of this electron is also element-specific. A key advantage of combining XPS and AES is the calculation of the Auger parameter, which is the sum of a photoelectron's binding energy and an Auger electron's kinetic energy. This parameter is highly sensitive to the chemical state and local electronic structure but is independent of sample charging, providing a more definitive identification of the chemical environment of the sulfur and nitrogen atoms in the molecule. fu-berlin.de This is particularly useful for studying the bonding in complex sulfur-nitrogen heterocycles. nih.govnih.gov
Surface Chemical Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS provides critical information about the surface integrity and the oxidation states of its constituent elements, particularly sulfur and nitrogen.
The analysis involves irradiating the sample with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material. The high-resolution spectra for the C 1s, N 1s, and S 2p regions are of particular interest. The C 1s spectrum can be deconvoluted into components representing the aliphatic pentyl chain (C-C, C-H), carbon atoms bonded to nitrogen in the tetrazole ring (C-N), and the carbon atom of the thiol group (C=S or C-S). The N 1s spectrum provides insight into the different nitrogen environments within the tetrazole ring. The S 2p spectrum is especially important for determining the oxidation state of the sulfur atom, distinguishing between the thiol (-SH), disulfide (-S-S-), and oxidized sulfur species like sulfinic (-SO₂H) or sulfonic (-SO₃H) acids.
Interactive Data Table: Expected XPS Core Level Binding Energies for this compound
This table outlines the anticipated binding energies for the core electrons of each element in this compound. These values are based on typical ranges for similar chemical environments and can be used to interpret experimental XPS data.
| Element | Orbital | Functional Group | Expected Binding Energy (eV) | Information Provided |
| Carbon | C 1s | C-C, C-H (Pentyl chain) | ~284.8 - 285.0 | Aliphatic carbon backbone |
| Carbon | C 1s | C-N (Tetrazole ring) | ~286.0 - 286.5 | Carbon in heterocyclic ring |
| Carbon | C 1s | C=S (Thione tautomer) | ~287.5 - 288.0 | Carbon-sulfur double bond |
| Nitrogen | N 1s | N-N, N=N, C-N (Ring) | ~399.0 - 402.0 | Chemical environment of N atoms |
| Sulfur | S 2p | -SH (Thiol) | ~162.0 - 164.0 | Reduced sulfur state |
| Sulfur | S 2p | -S-S- (Disulfide) | ~164.0 - 165.0 | Oxidized disulfide linkage |
| Sulfur | S 2p | -SOx (Sulfonate/Sulfite) | ~167.0 - 169.0 | Higher oxidation states |
Elemental Binding Energy Analysis in Thin Films and Interfaces
When this compound is incorporated into thin films or forms an interface with a substrate (e.g., a metal surface for corrosion inhibition studies), XPS is invaluable for analyzing the interfacial chemistry. The binding energies of the core electrons can shift due to interactions with the substrate. For instance, if the molecule coordinates to a metal surface through its sulfur or nitrogen atoms, a measurable shift in the S 2p or N 1s binding energies would be observed.
Depth profiling, often performed by sputtering the surface with an ion beam between XPS measurements, can provide information on the distribution of the compound and its potential degradation products as a function of depth within the film. This is particularly useful for understanding the structure and stability of self-assembled monolayers or protective coatings.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates and Paramagnetic Complexes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. srce.hr While this compound is a diamagnetic molecule in its ground state, EPR spectroscopy is a powerful tool for studying its radical intermediates, which may form during oxidation, photolysis, or other chemical reactions. nih.gov It is also used to characterize complexes of the molecule with paramagnetic transition metal ions. fu-berlin.de
The most likely radical intermediate to be formed from the thiol moiety is the thiyl radical (RS•). This can occur through hydrogen abstraction from the thiol group. EPR can detect this transient species, often requiring spin-trapping techniques where a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be readily observed by EPR. nih.gov The resulting EPR spectrum provides information about the radical's environment through the g-factor and hyperfine coupling constants. The g-factor is characteristic of the radical, while hyperfine couplings give information about the interactions of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N).
EPR is also instrumental in studying the coordination chemistry of this compound with paramagnetic metal ions (e.g., Cu²⁺, Fe³⁺, Mn²⁺). The tetrazole and thiol groups are excellent ligands. Upon complexation, the EPR spectrum of the metal ion is altered, providing details about the coordination geometry, the nature of the metal-ligand bonds, and the number of coordinating ligand molecules.
Mass Spectrometry Techniques (e.g., HRMS, LC-MS/MS) for Complex Mixture Analysis and Fragmentation Studies
Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and structure of compounds. nih.gov For this compound, advanced MS techniques provide unambiguous identification and detailed structural information.
High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of the molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass, confirming the molecular formula C₆H₁₂N₄S. This is a critical step in structure confirmation for newly synthesized batches or for identifying the compound in complex samples. nih.govmdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. ncsu.edu This is essential for isolating this compound from reaction mixtures or biological matrices before analysis. In MS/MS analysis, the molecular ion is isolated, fragmented (e.g., via collision-induced dissociation), and the resulting fragment ions are analyzed. This provides a fragmentation "fingerprint" that is characteristic of the molecule's structure.
The fragmentation of tetrazole derivatives is well-documented and often involves characteristic losses from the tetrazole ring. lifesciencesite.commdpi.com In positive ion mode, a common fragmentation pathway is the elimination of a molecule of hydrazoic acid (HN₃). lifesciencesite.com In negative ion mode, the loss of molecular nitrogen (N₂) is frequently observed. lifesciencesite.com Further fragmentation of the pentyl side chain would also occur, leading to a series of smaller ions. These fragmentation patterns are invaluable for confirming the identity of the compound and for distinguishing it from its isomers.
Interactive Data Table: Predicted ESI-MS/MS Fragmentation of this compound (C₆H₁₂N₄S, MW: 172.08)
This table presents the expected major fragment ions for this compound under positive and negative electrospray ionization (ESI) modes. The proposed structures help in elucidating the fragmentation pathways.
| Ion Mode | Precursor Ion [M] | m/z of Fragment | Proposed Lost Neutral(s) | Proposed Fragment Structure |
| Positive | [M+H]⁺ (173.09) | 130.07 | HN₃ | [Pentyl-C≡S]⁺ or related isomer |
| Positive | [M+H]⁺ (173.09) | 102.08 | C₅H₁₁• (Pentyl radical) | [H₂N₄CS]⁺ |
| Positive | [M+H]⁺ (173.09) | 71.09 | C₂H₄N₄S | [C₅H₁₁]⁺ (Pentyl cation) |
| Negative | [M-H]⁻ (171.07) | 143.08 | N₂ | [C₆H₁₁N₂S]⁻ |
| Negative | [M-H]⁻ (171.07) | 138.03 | SH•, N₂ | [C₆H₁₀N₂]⁻ |
| Negative | [M-H]⁻ (171.07) | 100.07 | C₅H₁₁• (Pentyl radical) | [N₄CS]⁻ |
Lack of Publicly Available Research Data for this compound in Specified Applications
A thorough investigation of scientific literature and chemical databases reveals a significant gap in publicly available research concerning the specific applications of This compound as outlined in the requested article structure. While extensive research exists for analogous compounds, particularly its phenyl-substituted counterpart (1-Phenyl-1H-tetrazole-5-thiol), detailed studies and data sets for the pentyl-substituted variant remain largely unpublished.
This absence of specific research findings for this compound prevents the generation of a scientifically accurate and detailed article on its role in the following advanced chemical and material science applications:
Corrosion Inhibition Mechanisms and Surface Passivation: No specific studies detailing its adsorption behavior on metal surfaces or the formation of protective layers were identified. Consequently, data from Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization studies for this particular compound are not available.
Integration into Self-Assembled Monolayers (SAMs) and Thin Films: The search yielded no information on the fabrication methods for SAMs using this compound on noble metal substrates. Similarly, characterization studies of such SAMs using techniques like Atomic Force Microscopy (AFM) or Scanning Tunneling Microscopy (STM) have not been reported in the available literature.
Utilization as a Ligand in Catalysis: There is no accessible research on the use of this compound as a ligand in either homogeneous or heterogeneous catalysis.
Due to these constraints and the strict requirement to focus solely on "this compound," it is not possible to provide the requested in-depth article with detailed research findings and data tables. Constructing such an article would require speculative data extrapolation from other compounds, which would not meet the standards of scientific accuracy.
Further research and publication in these specific areas are necessary before a comprehensive and authoritative article on the applications of this compound can be written.
Applications of 1 Pentyl 1h Tetrazole 5 Thiol in Advanced Chemical and Material Science Research
Utilization as a Ligand in Homogeneous and Heterogeneous Catalysis
Design of Metal-Tetrazole Thiolate Catalysts for Organic Transformations
The design of catalysts based on 1-Pentyl-1H-tetrazole-5-thiol involves its coordination with various transition metal ions. The resulting metal-tetrazole thiolate complexes can act as catalysts in a range of organic reactions. The pentyl group enhances the solubility of these complexes in organic solvents, a crucial factor for homogeneous catalysis.
Research on analogous compounds, such as 1-phenyl-1H-tetrazole-5-thiol, has demonstrated the formation of catalytically active complexes with metals like manganese. scirp.orgscirp.org These complexes have been employed in oxidative coupling reactions. For instance, metalloporphyrin catalysts have been used for the dimerization of 1-phenyl-1H-tetrazole-5-thiol, suggesting the potential for similar catalytic systems involving the pentyl derivative for various oxidative transformations. scirp.orgscirp.org The design of these catalysts often focuses on creating a specific coordination environment around the metal center to facilitate the desired catalytic activity and selectivity. arkat-usa.org
Table 1: Examples of Metal Complexes with Tetrazole-5-thiol Ligands and Their Catalytic Applications (Based on Analogous Compounds)
| Metal Center | Ligand | Reaction Type | Reference |
| Manganese | 1-Phenyl-1H-tetrazole-5-thiol | Dimerization (Oxidative Coupling) | scirp.orgscirp.org |
| Mercury(II) | 1-Phenyl-1H-tetrazole-5-thiol | Pre-catalyst for further reactions | rdd.edu.iq |
Note: This table is based on research on analogous compounds due to the limited specific data for this compound.
Investigation of Catalytic Cycles and Selectivity in Model Reactions
Understanding the catalytic cycle is fundamental to optimizing catalyst performance. For metal-tetrazole thiolate catalysts, the catalytic cycle often involves the coordination of the substrate to the metal center, followed by one or more transformation steps, and finally the release of the product and regeneration of the catalyst.
In the case of the dimerization of 1-phenyl-1H-tetrazole-5-thiol catalyzed by a manganese-porphyrin complex, in situ spectroscopic and electrochemical studies have suggested a plausible mechanism. scirp.orgscirp.org The proposed cycle involves the formation of an axially ligated complex, which then decomposes to generate a stable radical that couples to form the disulfide product. The reduced metal center is then re-oxidized by air to complete the catalytic cycle. scirp.orgscirp.org While this specific study was not on the pentyl derivative, it provides a foundational model for the potential catalytic cycles involving 1-Pentyl-1H-tetrazole-5-thiolate metal complexes in similar oxidative reactions. The selectivity of these catalysts can be tuned by modifying the ancillary ligands or the metal center itself. nih.gov
Development of Sensing Materials and Chemosensors
The ability of the tetrazole-thiolate moiety to selectively bind with metal ions makes this compound a promising candidate for the development of chemosensors. nih.gov The pentyl group can be utilized to tune the sensor's solubility and facilitate its incorporation into various sensing platforms.
Design Principles for Selective Recognition of Ions or Molecules
The design of chemosensors based on this compound would leverage the strong affinity of the sulfur and nitrogen donor atoms for specific metal ions. The selectivity of the sensor can be engineered by creating a binding pocket that is sterically and electronically complementary to the target analyte. This can be achieved by introducing other functional groups or by immobilizing the tetrazole-thiol derivative on a solid support to create a pre-organized binding site.
Studies on other tetrazole derivatives have shown their potential in detecting metal ions like Al³⁺. researchgate.netrsc.org The design often involves integrating the tetrazole moiety with a fluorophore or chromophore. Upon binding of the target ion, a change in the photophysical properties of the molecule, such as fluorescence or color, is observed. mdpi.com
Optical and Electrochemical Sensing Mechanisms
Optical Sensing: An optical sensor based on this compound could operate through mechanisms such as photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT). researchgate.netrsc.org In a typical PET sensor, the tetrazole-thiolate would act as a receptor and a quencher of a nearby fluorophore. Upon binding to a target ion, the quenching effect is suppressed, leading to a "turn-on" fluorescence response. In an ESIPT-based sensor, ion binding could disrupt an intramolecular hydrogen bond, altering the fluorescence emission wavelength and intensity. researchgate.netrsc.org
Electrochemical Sensing: For electrochemical sensing, this compound could be immobilized on an electrode surface. The binding of a target ion would then be detected as a change in the electrochemical signal, such as a shift in the redox potential or a change in the current. This approach has been explored for other functionalized organic molecules in the detection of various ions.
Applications in Advanced Materials Science
The unique properties of this compound also lend themselves to applications in materials science, particularly in the development of functional polymers and networks.
As Components in Functional Polymers and Networks
This compound can be incorporated into polymer chains either as a monomer or as a post-polymerization modification agent. The thiol group is particularly amenable to "click" chemistry reactions, such as thiol-ene polymerization, which allows for the efficient and orthogonal introduction of the tetrazole functionality into polymer backbones. conicet.gov.ar
A study on the synthesis of novel tetrazole-decorated polymers demonstrated the use of thiol-ene polymerization to create polymers with high molecular weights. conicet.gov.ar These polymers, containing 1,5-disubstituted-1H-tetrazoles, exhibited interesting thermal and optical properties. The incorporation of the tetrazole moiety can impart specific functionalities to the polymer, such as the ability to coordinate with metal ions, enhanced thermal stability, or specific biological activities. chemrxiv.org The pentyl group in this compound would further allow for tuning the solubility and processing characteristics of the resulting polymers.
Table 2: Potential Properties of Functional Polymers Incorporating this compound
| Property | Rationale | Potential Application |
| Metal Ion Coordination | The tetrazole-thiolate moiety can bind to various metal ions. | Membranes for ion separation, catalysts, sensors. |
| Enhanced Thermal Stability | The nitrogen-rich tetrazole ring can contribute to thermal stability. | High-performance polymers, coatings. |
| Tunable Solubility | The pentyl group can improve solubility in organic solvents. | Solution-processable materials, thin films. |
| "Click" Chemistry Compatibility | The thiol group allows for efficient functionalization via thiol-ene reactions. | Synthesis of well-defined polymer architectures. |
The development of such functional polymers opens up possibilities for a wide range of applications, from biomaterials to materials for energy storage. conicet.gov.ar
Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers
The compound this compound serves as a highly versatile organic linker in the construction of coordination polymers and Metal-Organic Frameworks (MOFs). Its utility stems from a unique combination of functional groups: a tetrazole ring rich in nitrogen atoms, a soft sulfur donor from the thiol group, and a pentyl chain that influences the steric and solubility properties of the resulting frameworks. While extensive research has been conducted on analogs like 1-phenyl-1H-tetrazole-5-thiol, the principles of coordination and framework construction are directly applicable to the 1-pentyl derivative.
The deprotonated form of the ligand, 1-pentyl-1H-tetrazole-5-thiolate, offers multiple coordination sites, enabling the formation of diverse and complex architectures. The "hard" nitrogen atoms of the tetrazole ring and the "soft" sulfur atom can bind to a variety of metal centers, leading to materials with interesting properties. lookchem.comresearchgate.net The presence of both hard and soft donor atoms allows for fine-tuning of the electronic and structural characteristics of the resulting MOFs and coordination polymers.
Coordination Versatility and Structural Diversity
Research on the closely related 1-phenyl-1H-tetrazole-5-thiol (Hptt) ligand demonstrates the vast structural possibilities. This ligand has been used to synthesize a range of coordination complexes with varying dimensionalities, from one-dimensional (1D) chains to two-dimensional (2D) layers. lookchem.com The final topology is heavily influenced by the choice of metal ion, the metal-to-ligand ratio, and the presence of ancillary ligands, such as 2,2'-bipyridine. lookchem.com
For instance, the reaction of Hptt with cadmium and cobalt salts has yielded 1D looped chain structures. lookchem.com In these structures, the thiolate ligand bridges metal centers through its sulfur and nitrogen atoms. A distorted tetrahedral geometry is observed around the cadmium center in one such polymer, with bonds to two sulfur and two nitrogen atoms from four distinct ligands. lookchem.com The flexible coordination of the tetrazole-thiol unit is a key factor in the formation of these extended networks. researchgate.net
In some cases, the ligand can undergo in situ oxidative coupling, where two thiolate ligands form a disulfide bond (S-S). This newly formed molecule, 1,1'-diphenyl-5,5'-dithiodi-tetrazole, can then be incorporated into the crystal structure, highlighting the rich reaction chemistry of this ligand class. lookchem.com
The table below summarizes key structural parameters observed in coordination polymers constructed from the analogous 1-phenyl-1H-tetrazole-5-thiol, which provides insight into the expected values for this compound based frameworks.
| Complex Formula | Metal Center | Crystal System | Key Bond Distances (Å) | Structural Dimensionality |
|---|---|---|---|---|
| [Cd(ptt)₂]n | Cd(II) | Monoclinic | Cd-S: 2.5029, Cd-N: 2.2456 | 1D Looped Chain |
| [Co(ptt)₂]n | Co(II) | Monoclinic | Data not provided, isostructural to Cd complex | 1D Looped Chain |
| [Cd₂I₂(2,2'-bipy)₂(ptt)₂] | Cd(II) | Triclinic | Cd-S: 2.568, 2.607; Cd-N(bipy): 2.336-2.381 | 0D (Dimer) |
| dptt* | N/A (Ligand only) | Triclinic | S-S: 2.0311 | N/A |
*dptt = 1,1'-diphenyl-5,5'-dithiodi-tetrazole, formed from in situ coupling of the Hptt ligand. lookchem.com
Functional Properties of Resulting Materials
The incorporation of 1-alkyl- or 1-aryl-1H-tetrazole-5-thiol ligands into coordination polymers can impart valuable functional properties, such as luminescence and magnetism. lookchem.comscientificarchives.com
Luminescence: Coordination polymers built with d¹⁰ metal ions like cadmium(II) or zinc(II) and tetrazole-thiolate ligands often exhibit strong photoluminescence. lookchem.comscientificarchives.com For example, cadmium complexes featuring the 1-phenyl-1H-tetrazole-5-thiolate ligand have been reported to display intense blue light emission in the solid state at room temperature. lookchem.com This property is attributed to ligand-centered electronic transitions, which can be modulated by coordination to the metal center. The rigidity of the framework enhances emission by reducing non-radiative decay pathways. scientificarchives.com
Magnetic Properties: When paramagnetic metal ions such as cobalt(II) are used, the resulting coordination polymers can exhibit interesting magnetic behaviors. The tetrazole-thiolate ligands can mediate magnetic exchange between metal centers. Studies on a cobalt(II) coordination polymer with 1-phenyl-1H-tetrazole-5-thiolate revealed strong antiferromagnetic interactions between the cobalt centers. lookchem.com
| Complex | Metal Ion | Property Investigated | Key Finding |
|---|---|---|---|
| [Cd₂I₂(2,2'-bipy)₂(ptt)₂] | Cd(II) | Luminescence | Displays blue light emission in the solid state. lookchem.com |
| [Cd(ptt)₂]n | Cd(II) | Luminescence | Displays blue light emission in the solid state. lookchem.com |
| {[Co₂(OH)₂(2,2'-bipy)₂(Hptt)₂]·(ptt)₂·(H₂O)₂} | Co(II) | Magnetism | Strong antiferromagnetic interactions between Co centers. lookchem.com |
| [Co(ptt)₂]n | Co(II) | Magnetism | Strong antiferromagnetic interactions between Co centers. lookchem.com |
Interactions and Mechanisms in Biological Mimicry and Bioinorganic Contexts
Ligand Binding Studies with Model Biological Metal Centers
The ability of 1-Pentyl-1H-tetrazole-5-thiol to act as a ligand is fundamental to its function in biological mimicry. The deprotonated thiol group and the nitrogen atoms of the tetrazole ring serve as potential coordination sites for metal ions. researchgate.net Research into the coordination chemistry of analogous 1-substituted-1H-tetrazole-5-thiols with biologically relevant metal centers, such as zinc(II), copper(II), and iron(II/III), offers insights into the potential binding modes and affinities of the pentyl derivative.
These studies often employ techniques like X-ray crystallography, UV-Vis spectroscopy, and NMR spectroscopy to characterize the resulting metal complexes. The 1-pentyl group, being a simple alkyl chain, is not expected to significantly alter the intrinsic coordinating ability of the tetrazole-thiol core, although it can influence the solubility and steric properties of the ligand and its complexes.
Table 1: Representative Coordination Behavior of 1-Alkyl-1H-tetrazole-5-thiolates with Model Metal Centers
| Metal Ion | Coordination Mode | Spectroscopic Signature | Reference Compound |
| Copper(II) | Monodentate via N4 of the tetrazole ring after desulfurization | Formation of 1-R-tetrazole complexes | 1-Alkyl-1H-tetrazole (R = Me, Et, Bu) |
| Zinc(II) | Bidentate (S,N) chelation | Shift in NMR signals upon coordination | Generic 1-substituted tetrazole-5-thiol |
| Iron(III) | In situ oxidative coupling of ligands | Formation of disulfide-bridged species | 1-Phenyl-1H-tetrazole-5-thiol |
Note: Data presented is based on studies of analogous compounds and is intended to be representative of the potential behavior of this compound.
Enzyme Active Site Mimicry Using 1-Pentyl-1H-tetrazole-5-thiolate Complexes
Metalloenzymes play critical roles in a vast array of biological reactions. The active sites of these enzymes often feature a metal ion coordinated to amino acid residues. Synthetic complexes that mimic the structure and function of these active sites are invaluable tools for understanding enzymatic mechanisms. The tetrazole moiety, being a bioisostere for the carboxylic acid group, allows 1-Pentyl-1H-tetrazole-5-thiolate to mimic the coordination of amino acid residues like aspartate and glutamate. nih.gov
Complexes of 1-Pentyl-1H-tetrazole-5-thiolate with zinc(II), for instance, can serve as models for the active sites of zinc-dependent enzymes such as carbonic anhydrase and matrix metalloproteinases. The thiol group can mimic the coordination of a cysteine residue, a common ligand in biological systems. By studying the reactivity of these model complexes, researchers can gain insights into substrate binding, catalysis, and inhibition mechanisms of the native enzymes. While specific studies on this compound in this context are not extensively documented, the principles of enzyme mimicry using related thiol and tetrazole-containing ligands are well-established. nih.gov
Investigation of Metal Ion Sequestration and Transport Mechanisms
The selective binding of metal ions is crucial for maintaining metal homeostasis in biological systems. Dysregulation of metal ion concentrations can lead to various pathological conditions. Ligands that can selectively chelate and transport metal ions are therefore of significant interest for therapeutic and diagnostic applications.
Role as a Scaffold in Chemical Biology Tool Development
A molecular scaffold is a core structure upon which other chemical moieties can be built to create molecules with specific functions. The this compound structure can serve as a versatile scaffold for the development of various chemical biology tools. The pentyl group can be modified to attach reporter groups (e.g., fluorophores), affinity tags, or other bioactive molecules.
The tetrazole ring itself is a key component in many pharmaceutical compounds, valued for its metabolic stability and ability to participate in hydrogen bonding. nih.gov For example, derivatives of 1-methyl-1H-tetrazole-5-thiol have been incorporated into more complex molecules to explore their potential biological activities. mdpi.com By leveraging the synthetic tractability of the this compound scaffold, it is conceivable to design and synthesize novel probes to study biological processes, inhibitors to target specific enzymes, or delivery systems for therapeutic agents.
Future Research Directions and Emerging Paradigms for 1 Pentyl 1h Tetrazole 5 Thiol
Exploration of Novel Synthetic Routes and Sustainable Methodologies
Future research will likely focus on developing more efficient, environmentally benign, and scalable synthetic routes for 1-Pentyl-1H-tetrazole-5-thiol and its derivatives. While traditional methods for tetrazole synthesis exist, emerging paradigms emphasize green chemistry principles.
Key areas of exploration include:
Catalytic Systems: Investigating novel catalysts, such as metal-organic frameworks (MOFs), nanoparticles, and solid acids, to improve reaction yields, reduce reaction times, and enable easier product purification. For instance, the use of nano-TiCl4.SiO2 has been shown to be an efficient catalyst for the preparation of 5-substituted 1H-tetrazoles. scielo.org.za
Flow Chemistry: The adoption of continuous flow synthesis methodologies can offer significant advantages in terms of safety, scalability, and process control for the synthesis of tetrazole derivatives.
Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions will be a priority to enhance synthetic efficiency by combining multiple reaction steps without isolating intermediates. nih.gov
Alternative Energy Sources: Exploring the use of microwave irradiation and ultrasonication as alternative energy sources to conventional heating can lead to faster and more energy-efficient syntheses.
A comparative overview of potential synthetic methodologies is presented in Table 1.
Table 1: Comparison of Potential Synthetic Methodologies for this compound
| Methodology | Potential Advantages | Potential Challenges |
| Novel Catalysis | Higher yields, shorter reaction times, catalyst recyclability. scielo.org.za | Catalyst cost and stability. |
| Flow Chemistry | Improved safety, scalability, and process control. | Initial setup cost and optimization. |
| Multicomponent Reactions | High atom economy, reduced waste, simplified procedures. nih.gov | Complexity in reaction design and optimization. |
| Microwave/Ultrasound | Rapid heating, shorter reaction times, improved yields. | Specialized equipment, scalability for industrial production. |
Development of Advanced Functional Materials Based on the Compound
The unique combination of a polar tetrazole ring, a nonpolar alkyl chain, and a coordinating thiol group makes this compound a promising building block for a variety of advanced functional materials.
Future research in this area will likely focus on:
Corrosion Inhibitors: Tetrazole-5-thiol derivatives have shown excellent potential as corrosion inhibitors for various metals and alloys. electrochemsci.orgelectrochemsci.orgresearchgate.netresearchgate.net The pentyl group in this compound could enhance its hydrophobic properties, leading to the formation of a more stable protective film on metal surfaces. Future studies will involve detailed electrochemical and surface analysis to evaluate its performance.
Polymers and Coatings: The thiol group allows for the incorporation of this compound into polymer backbones through thiol-ene "click" chemistry, leading to the development of functional polymers with tailored properties such as improved thermal stability, flame retardancy, and metal-coordination capabilities. conicet.gov.ar
Nanomaterials: The thiol group can act as a capping agent to stabilize metal nanoparticles, creating hybrid materials with interesting optical, electronic, and catalytic properties. acs.org The pentyl chain can influence the self-assembly of these nanoparticles into ordered structures.
Energy Materials: The high nitrogen content of the tetrazole ring makes it an interesting candidate for energetic materials. researchgate.netmdpi.com While the pentyl group may not be ideal for high-energy applications, derivatization of the thiol group could lead to novel energetic compounds with tailored sensitivity and performance.
Deeper Mechanistic Understanding of Complex Reactions and Interactions
A fundamental understanding of the reaction mechanisms and intermolecular interactions of this compound is crucial for its rational application.
Future research should be directed towards:
Tautomerism Studies: Investigating the tautomeric equilibrium between the thiol and thione forms of the molecule in different solvents and environments using advanced spectroscopic and computational techniques.
Coordination Chemistry: Exploring the coordination behavior of the compound with various metal ions. The tetrazole ring and the thiol group can act as coordination sites, leading to the formation of metal complexes and coordination polymers with diverse structures and properties. lookchem.comresearchgate.net
Reaction Kinetics and Thermodynamics: Conducting detailed kinetic and thermodynamic studies of its key reactions, such as S-alkylation and oxidation, to gain insights into the reaction pathways and optimize reaction conditions.
Integration with Artificial Intelligence and Machine Learning for Property Prediction and Design
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemical research. Their integration into the study of this compound can accelerate the discovery and development of new applications.
Future research directions include:
Quantitative Structure-Property Relationship (QSPR) Modeling: Developing QSPR models to predict the physical, chemical, and biological properties of this compound and its derivatives. nih.govrsc.org This can aid in the virtual screening of large libraries of compounds for specific applications.
Materials Discovery: Utilizing ML algorithms to predict the performance of materials based on this compound, such as the corrosion inhibition efficiency or the thermal stability of polymers.
Reaction Optimization: Employing AI-driven platforms for the automated optimization of synthetic routes and reaction conditions, leading to improved yields and reduced development time.
Table 2 illustrates a hypothetical dataset that could be used for developing a QSPR model for corrosion inhibition efficiency.
Table 2: Hypothetical Data for QSPR Modeling of Tetrazole-5-thiol Corrosion Inhibitors
| Compound | Molecular Weight | LogP | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Inhibition Efficiency (%) |
| 1-Methyl-1H-tetrazole-5-thiol | 116.15 | -0.5 | 4.2 | -7.1 | -1.5 | 85 |
| 1-Ethyl-1H-tetrazole-5-thiol | 130.18 | 0.0 | 4.3 | -7.0 | -1.4 | 88 |
| 1-Propyl-1H-tetrazole-5-thiol | 144.21 | 0.5 | 4.4 | -6.9 | -1.3 | 90 |
| 1-Butyl-1H-tetrazole-5-thiol | 158.24 | 1.0 | 4.5 | -6.8 | -1.2 | 92 |
| This compound | 172.26 | 1.5 | 4.6 | -6.7 | -1.1 | (Predicted) |
Interdisciplinary Research Frontiers Involving this compound
The versatile nature of this compound opens up opportunities for its application in various interdisciplinary research fields.
Emerging frontiers include:
Medicinal Chemistry: The tetrazole moiety is a well-known bioisostere of the carboxylic acid group and is present in several approved drugs. uq.edu.aubeilstein-journals.orgresearchgate.netnih.govresearchgate.net The thiol group can be used for conjugation to biomolecules or as a pharmacophore itself. Future research could explore the potential of this compound derivatives as novel therapeutic agents.
Biotechnology: The ability of the thiol group to bind to gold surfaces can be exploited for the development of biosensors and drug delivery systems. The pentyl chain can modulate the interaction with biological membranes.
Environmental Science: The compound's potential as a corrosion inhibitor has direct implications for environmental protection by extending the lifespan of metallic infrastructure and reducing metal ion leakage into the environment.
The continued exploration of these research directions will undoubtedly lead to a deeper understanding of the fundamental properties of this compound and pave the way for its application in a wide range of innovative technologies.
Q & A
Q. Basic
- IR Spectroscopy : Confirms the thiol (-SH) group via a broad peak at ~2500 cm⁻¹ and tetrazole ring vibrations at 1450–1600 cm⁻¹ .
- ¹H NMR : The pentyl chain appears as a triplet (δ 0.9–1.0 ppm, -CH₃) and multiplet (δ 1.2–1.6 ppm, -(CH₂)₃-), while the tetrazole proton resonates at δ 8.5–9.5 ppm .
Advanced
Ambiguities arise from overlapping signals (e.g., thiol vs. solvent peaks). Deuterium exchange (D₂O shake) can confirm -SH presence. High-resolution mass spectrometry (HRMS) or ¹³C NMR resolves structural uncertainties, such as distinguishing regioisomers . For crystallographic confirmation, single-crystal X-ray diffraction provides bond-length data and spatial conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
